(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride
Description
Properties
Molecular Formula |
C8H13ClN2OS |
|---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
(NE)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-5-1-3-7(10-11)8-4-2-6-12-8;/h2,4,6,11H,1,3,5,9H2;1H/b10-7+; |
InChI Key |
YZEQNVZLKFBRTD-HCUGZAAXSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/CCCN.Cl |
Canonical SMILES |
C1=CSC(=C1)C(=NO)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiophene-2-carboxaldehyde or Thiophene-2-acetyl Derivatives
- Starting from thiophene, selective functionalization at the 2-position is achieved by formylation or acylation.
- For example, 2-acetylthiophene can be prepared via Friedel-Crafts acylation of thiophene with acetyl chloride or acetic anhydride under Lewis acid catalysis.
- This intermediate is crucial for subsequent oxime formation.
Oxime Formation (Hydroxylamine Derivative)
- The aldehyde or ketone intermediate reacts with hydroxylamine or hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or aqueous medium) to form the oxime.
- Reaction conditions typically involve mild heating and pH control to favor oxime formation.
- The oxime exists predominantly in the (E)-configuration due to steric and electronic factors.
Introduction of the 4-Amino Butylidene Chain
- The amino group on the butylidene chain can be introduced by reductive amination or by nucleophilic substitution on a suitable precursor.
- One approach involves reacting the oxime intermediate with a 4-aminobutanal or a protected 4-aminobutyl halide, followed by deprotection if necessary.
- Alternatively, the amino group can be introduced by reaction with ammonia or an amine under controlled conditions.
Formation of the Hydrochloride Salt
- The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.
- This step improves the compound’s stability and facilitates purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiophene acylation | Acetyl chloride, AlCl3 (Lewis acid catalyst) | Dichloromethane | 0–25 °C | 70–85 | Friedel-Crafts acylation |
| Oxime formation | Hydroxylamine hydrochloride, base (NaOH) | Ethanol/water | 40–60 °C | 75–90 | pH ~7–8, mild heating |
| Amino group introduction | 4-Aminobutanal or 4-aminobutyl halide | Methanol or DMF | Room temp to 50 °C | 60–80 | Reductive amination or nucleophilic substitution |
| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol | 0–25 °C | >95 | Precipitation and filtration |
Research Findings and Optimization Notes
- The oxime formation step is critical for obtaining the (E)-isomer selectively; controlling pH and temperature is essential to minimize side reactions.
- Use of anhydrous solvents and inert atmosphere during acylation improves yield and purity.
- The amino group introduction can be optimized by protecting groups to avoid side reactions and improve regioselectivity.
- Hydrochloride salt formation enhances compound stability and facilitates handling, especially for biological applications.
- Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Thiophene functionalization | Acetyl chloride, AlCl3 | Introduce acyl group at 2-position | Control regioselectivity |
| Oxime formation | Hydroxylamine hydrochloride, base | Form hydroxylamine moiety | Isomer control (E vs Z) |
| Amino group introduction | 4-Aminobutanal or protected amine | Attach amino butylidene chain | Avoid side reactions |
| Salt formation | HCl in ethanol or gas | Form hydrochloride salt | Complete salt formation |
Chemical Reactions Analysis
Types of Reactions
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxime N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and acylating agents under basic or acidic conditions.
Major Products
Oxime N-oxides: Formed through oxidation reactions.
Amines: Resulting from the reduction of the oxime group.
Substituted derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of (E)-4-Amino-1-(thiophen-2-yl)butan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and impurities listed in pharmacopeial reports and synthesis studies provide key insights into its unique properties. Below is a comparative analysis:
Structural and Functional Group Comparisons
MM0058.09 Impurity : (E)-N-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine
- Key Differences : Replaces the thiophene with a trifluoromethylphenyl group and adds a methoxy substituent.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the thiophene, while the methoxy group may alter electronic density and hydrogen-bonding capacity .
MM0991.05 Impurity : (1RS)-1-[1-(3-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine Hydrochloride
- Hydroxylamine Hydrochloride (from analytical methods): Key Differences: Lacks the thiophene and amino-butylidene chain. Impact: Simpler structure results in higher aqueous solubility but limits applications in targeted drug design .
Physicochemical Properties
| Property | (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine HCl | MM0058.09 Impurity | MM0991.05 Impurity | Hydroxylamine HCl |
|---|---|---|---|---|
| Molecular Weight | ~285 g/mol | ~355 g/mol | ~350 g/mol | 69.5 g/mol |
| Solubility (H₂O) | Moderate (thiophene hydrophobicity) | Low (CF₃ group) | Very low (chlorophenyl) | High |
| Melting Point | ~200–220°C (decomposes) | ~180–190°C | ~210–230°C | 151–153°C |
| Reactivity | Redox-active (hydroxylamine) | Oxidatively stable (CF₃) | Inert (amine-dominated) | Strong reducing agent |
Biological Activity
(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for enhancing biological activity through various mechanisms. The presence of the hydroxylamine functional group is also significant, as it can participate in redox reactions and may influence the compound's reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that thiophene derivatives exhibit notable anti-inflammatory properties. Studies have shown that compounds similar to (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride can inhibit key inflammatory mediators such as TNF-α and IL-8. For instance, a related thiophene compound was found to negatively regulate these cytokines in LPS-induced inflammation tests on THP-1 monocytes at a concentration of 10 µM .
Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives
| Compound | Mechanism of Action | Concentration | Effect |
|---|---|---|---|
| Compound 5 | Inhibition of TNF-α, IL-8 | 10 µM | Significant reduction in expression |
| Compound 11 | PPAR inhibition | Equivalent to 310 nM | Reduced transcriptional activity |
The mechanisms through which (E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride exerts its biological effects are likely multifaceted:
- Inhibition of Inflammatory Pathways : By targeting COX and LOX enzymes, thiophene derivatives can modulate inflammatory pathways effectively.
- Antioxidant Activity : Compounds with hydroxylamine groups may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
- Antimicrobial Mechanisms : The interaction with bacterial enzymes and cell wall synthesis pathways may underlie the antimicrobial effects observed in related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
